4,6-Dibromo-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at the 4th and 6th positions and a carboxylic acid group at the 3rd position of the indazole ring
Vorbereitungsmethoden
The synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1H-indazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 4th and 6th positions of the indazole ring.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
4,6-Dibromo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, modulate receptor activities, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromo-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4-Bromo-1H-indazole-3-carboxylic acid: Contains only one bromine atom, leading to different reactivity and applications.
6-Bromo-1H-indazole-3-carboxylic acid: Similar to the above, with bromine at a different position.
Biologische Aktivität
4,6-Dibromo-1H-indazole-3-carboxylic acid (DBI) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms at the 4th and 6th positions and a carboxylic acid group at the 3rd position of the indazole ring. The molecular formula is C_8H_5Br_2N_2O_2, and its CAS number is 885518-30-9. The introduction of bromine atoms enhances the compound's lipophilicity, which can influence its biological interactions and efficacy.
Synthesis
The synthesis of DBI typically involves bromination of 1H-indazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled electrophilic aromatic substitution conditions. Various synthetic routes have been explored to optimize yield and purity, including continuous flow synthesis techniques that are more efficient for industrial applications.
Anticancer Activity
Research indicates that DBI and its derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. DBI has shown potential in modulating pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival.
Anti-inflammatory Effects
DBI also displays anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Studies suggest that DBI can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. This makes it a potential lead for developing new antimicrobial agents.
The biological activity of DBI is attributed to its ability to interact with specific molecular targets. The presence of bromine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the formation of more complex molecules that may have enhanced biological activities.
Key Mechanisms Include:
- Enzyme Inhibition: DBI may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It can modulate receptor activities, potentially affecting cellular signaling pathways.
- Cell Cycle Arrest: Indazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBI, it is useful to compare it with other related indazole derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1H-Indazole-3-carboxylic acid | Lacks bromine substituents | Lower reactivity |
4-Bromo-1H-indazole-3-carboxylic acid | Contains one bromine atom | Different reactivity profile |
6-Bromo-1H-indazole-3-carboxylic acid | Bromine at a different position | Similar but distinct activity |
This comparison highlights how variations in substituents can significantly affect biological activity and reactivity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of DBI derivatives for their biological activities:
- Anticancer Study: A study published in Chemical & Pharmaceutical Bulletin explored various indazole derivatives, including DBI, showing significant inhibition of tumor growth in vitro and in vivo models .
- Anti-inflammatory Research: Another investigation assessed the anti-inflammatory effects of DBI using animal models, demonstrating reduced levels of inflammatory markers following treatment with the compound .
- Antimicrobial Testing: A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that DBI exhibits potent antimicrobial activity, suggesting its potential use in developing new antibiotics.
Eigenschaften
IUPAC Name |
4,6-dibromo-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZPQUTXGHQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646115 | |
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-30-9 | |
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.